molecular formula C7H9ClN2O4 B13760206 6-Acetoxy-5-chloro-5,6-dihydrothymine

6-Acetoxy-5-chloro-5,6-dihydrothymine

Cat. No.: B13760206
M. Wt: 220.61 g/mol
InChI Key: FVZRZGVRURRVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetoxy-5-chloro-5,6-dihydrothymine is a chemical compound with the molecular formula C7H9ClN2O4 and a molecular weight of 220.61 g/mol . This compound is characterized by the presence of an acetoxy group, a chlorine atom, and a dihydrothymine structure. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-Acetoxy-5-chloro-5,6-dihydrothymine involves several steps. One common method includes the acetylation of 5-chloro-5,6-dihydrothymine using acetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

6-Acetoxy-5-chloro-5,6-dihydrothymine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the removal of the chlorine atom.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Acetoxy-5-chloro-5,6-dihydrothymine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetoxy-5-chloro-5,6-dihydrothymine involves its interaction with specific molecular targets. The acetoxy group and chlorine atom play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

6-Acetoxy-5-chloro-5,6-dihydrothymine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H9ClN2O4

Molecular Weight

220.61 g/mol

IUPAC Name

(5-chloro-5-methyl-2,6-dioxo-1,3-diazinan-4-yl) acetate

InChI

InChI=1S/C7H9ClN2O4/c1-3(11)14-5-7(2,8)4(12)9-6(13)10-5/h5H,1-2H3,(H2,9,10,12,13)

InChI Key

FVZRZGVRURRVJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(=O)NC(=O)N1)(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.